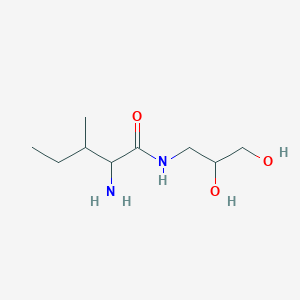
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropurine with morpholine in the presence of a base, such as sodium hydride, to form the morpholinomethyl derivative. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- involves its interaction with specific molecular targets. In the context of its anti-tumor activity, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and increasing the production of reactive oxygen species (ROS). This leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway .
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
9-Sulfonyl-9(H)-purine: Known for its anti-HCV activity.
6-(1-Pyrrolidinyl)-1H-purine: Another purine derivative with distinct chemical properties.
Uniqueness
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- stands out due to its unique morpholinomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
10182-52-2 |
|---|---|
分子式 |
C10H13N5OS |
分子量 |
251.31 g/mol |
IUPAC名 |
9-(morpholin-4-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5OS/c17-10-8-9(11-5-12-10)15(6-13-8)7-14-1-3-16-4-2-14/h5-6H,1-4,7H2,(H,11,12,17) |
InChIキー |
DWPFWHPKJVNYCQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN2C=NC3=C2NC=NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)



![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)


